4-Iodo-1H-pyrrole-3-carbaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1H-pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-5-2-7-1-4(5)3-8/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEMCCWIPNZEQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)I)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295817 | |
| Record name | 4-Iodo-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35302-93-3 | |
| Record name | 4-Iodo-1H-pyrrole-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35302-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Iodo-1H-pyrrole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Halogenated Pyrrole Carbaldehydes As Synthetic Precursors
Halogenated pyrrole (B145914) carbaldehydes are a class of chemical intermediates highly valued in organic synthesis for their versatility. The halogen atom, strategically positioned on the pyrrole ring, functions as a reactive handle for a wide array of chemical transformations, most notably in metal-catalyzed cross-coupling reactions. This reactivity allows for the precise introduction of new carbon-carbon and carbon-heteroatom bonds, a fundamental strategy in the assembly of complex molecules.
The utility of these precursors is particularly evident in medicinal chemistry and natural product synthesis. Halogen-substituted pyrrole-2-carboxamides, for instance, are integral fragments of bioactive marine natural products like oroidin (B1234803) and hymenidin, as well as synthetic anti-infective agents. nih.gov The development of practical synthetic routes to access novel halogen-substituted pyrrole building blocks is crucial for creating analogues of bioactive compounds, often with the goal of improving properties such as lipophilicity and on-target activity. nih.govresearchgate.net
For example, 4-Iodo-1H-pyrrole-2-carbaldehyde, an isomer of the title compound, was synthesized as a building block for Suzuki–Miyaura coupling reactions. researchgate.net The ability to selectively introduce halogens at different positions of the pyrrole ring, such as in 4-fluoro- (B1141089) or 4-chloro-5-methyl-1H-pyrrole-2-carbonyl chloride, provides access to a diverse range of chemical motifs useful for drug discovery. nih.govacs.org These halogenated intermediates serve as key starting materials for producing nanomolar inhibitors of bacterial DNA gyrase B, demonstrating their importance in developing new antibacterial agents. nih.govresearchgate.net
Overview of the Research Landscape Pertaining to Pyrrole 3 Carbaldehyde Derivatives
Regioselective Iodination Strategies for Pyrrole Scaffolds
The introduction of an iodine atom at a specific position on the pyrrole ring is a critical step. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution, but controlling the position of halogenation can be challenging, often leading to polysubstituted products. youtube.com Therefore, specific strategies are required to achieve regioselective iodination.
Direct Iodination Approaches
Direct iodination methods exploit the intrinsic reactivity of the pyrrole ring towards electrophiles. A straightforward approach for the synthesis of 4-iodopyrrole-3-carboxaldehydes involves a sequential multicomponent protocol. This method begins with a proline-catalyzed Mannich reaction-cyclization between succinaldehyde (B1195056) and an imine to generate a dihydropyrrole intermediate. Subsequent treatment with molecular iodine (I₂) mediates both the regioselective C4-iodination and aromatization to furnish the desired 4-iodopyrrole. rsc.org In contrast, if the dihydropyrrole is first aromatized through aerobic oxidation, subsequent iodination with N-iodosuccinimide (NIS) leads to the 5-iodo isomer, highlighting the tunability of the reaction conditions to achieve site-selectivity. rsc.org
Another direct method involves the iodination of indole and its derivatives, including pyrroles, using iodine monochloride (ICl) in the presence of Celite®. researchgate.net For some pyrrole systems, direct iodination can be achieved using molecular iodine in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO), which can lead to mono- or di-iodinated products depending on the substrate's electronic properties. mdpi.com An iodine-catalyzed method using tert-butyl hydroperoxide (TBHP) as an oxidant has also been developed for constructing polysubstituted pyrroles, demonstrating high regioselectivity. organic-chemistry.org
Indirect Iodination via Precursors
To overcome the challenges of regioselectivity in direct halogenation, indirect methods using precursors with directing groups are employed. A highly effective strategy involves the use of a trimethylsilyl (B98337) (TMS) group as an ipso-directing group. nih.gov This method starts with 3,4-bis(trimethylsilyl)-1H-pyrrole, which is first protected at the nitrogen atom. A highly regioselective mono-iodination is then achieved at low temperatures, where one of the TMS groups is replaced by iodine. nih.gov This approach allows for the synthesis of 3,4-disubstituted pyrroles in a controlled manner. The 1-(p-toluenesulfonyl) protecting group has proven to be particularly effective as it can be readily removed after the desired substitutions are complete. nih.gov
Another potential indirect route involves the use of pyrroleboronic acids as precursors. The iodination of arylboronic acids is a known transformation, and this methodology could be extended to pyrrole systems, allowing for the conversion of a boronic acid group at a specific position to an iodo substituent. organic-chemistry.org
Evaluation of Iodinating Reagents and Conditions
The choice of iodinating reagent and reaction conditions is crucial for achieving high yields and regioselectivity. A variety of reagents have been evaluated for the iodination of pyrrole scaffolds.
Molecular Iodine (I₂) : This is a common and straightforward reagent, often used in combination with an oxidant or a base. It has been used for the C4-iodination of dihydropyrrole intermediates and for the iodination of pyrrole rings in DMSO. rsc.orgmdpi.com
N-Iodosuccinimide (NIS) : NIS is a widely used source of electrophilic iodine. Its reactivity can be tuned by the addition of catalysts. For instance, NIS is effective for the C5-iodination of pyrroles. rsc.org The activation of NIS with powerful Lewis acids, such as in situ generated iron(III) triflimide, allows for the efficient iodination of a wide range of arenes under mild conditions. organic-chemistry.org
Iodine Monochloride (ICl) : Used in the presence of Celite®, ICl provides a convenient method for the direct iodination of pyrroles and related heterocycles. researchgate.net
Iodine-Silver Trifluoroacetate : This combination has been successfully used for the highly regioselective monoiodination of protected 3,4-bis(trimethylsilyl)-1H-pyrrole at low temperatures. nih.gov
1,3-Diiodo-5,5-dimethylhydantoin (B1295625) (DIH) : DIH is noted for having higher reactivity and selectivity compared to molecular iodine or NIS. It is a stable solid and the by-product, dimethylhydantoin, can be easily removed by aqueous extraction. tcichemicals.com
The following table summarizes various iodinating reagents and their applications in pyrrole synthesis.
Table 1: Comparison of Iodinating Reagents for Pyrrole Scaffolds| Reagent/System | Substrate/Conditions | Outcome | Reference |
|---|---|---|---|
| I₂ | Dihydropyrrole intermediate | Regioselective C4-iodination and aromatization | rsc.org |
| NIS | Pyrrole | Regioselective C5-iodination | rsc.org |
| ICl / Celite® | Pyrrole | Direct iodination | researchgate.net |
| Iodine-silver trifluoroacetate | 1-Protected-3,4-bis(trimethylsilyl)-1H-pyrrole | Highly regioselective mono-iodination | nih.gov |
| I₂ / TBHP / K₂CO₃ | Allenes and enamines | Iodine-catalyzed construction of polysubstituted pyrroles | organic-chemistry.org |
| DIH / H₂SO₄ | Aromatic compounds | High regioselectivity and yield | tcichemicals.com |
Formylation Protocols for Pyrrole Ring Systems
Formylation, the introduction of an aldehyde group (-CHO), is another key transformation. For the synthesis of 4-Iodo-1H-pyrrole-3-carbaldehyde, formylation at the C3 (or β) position is required.
Vilsmeier-Haack Formylation and its Variations
The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich aromatic and heteroaromatic compounds. organic-chemistry.org The standard conditions, using a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), typically lead to formylation at the α-position (C2 or C5) of the pyrrole ring. thieme-connect.com Achieving formylation at the β-position (C3 or C4) is more challenging and often results in poor yields with standard reagents. thieme-connect.com
To overcome this limitation, variations of the Vilsmeier-Haack reaction have been developed. A key strategy is to use sterically bulky groups, either on the pyrrole nitrogen or in the formylating reagent, to sterically hinder the α-positions and direct the electrophilic attack to the β-position. thieme-connect.com For example, formylation of N-(triisopropylsilyl)pyrrole (TIPS-pyrrole) proceeds almost exclusively at the β-position. thieme-connect.com
A significant breakthrough has been the use of sterically crowded formamides in place of DMF. thieme-connect.com Research has shown that using reagents like N,N-diisopropylformamide or N,N-diphenylformamide with POCl₃ dramatically increases the yield of the β-formylated product. thieme-connect.com The steric hindrance from these bulky formamides effectively blocks the α-positions, leading to the desired regioselectivity. thieme-connect.comrsc.org Another approach involves the acid-mediated rearrangement of the more readily available α-formylpyrroles to their β-isomers. thieme-connect.comresearchgate.net Additionally, the use of a pre-prepared crystalline Vilsmeier reagent has been shown to afford regioselective formylation of certain pyrrole derivatives in nearly quantitative yields. acs.org
The following table presents data on the effect of different formamides on the regioselectivity of the Vilsmeier-Haack formylation of N-phenylpyrrole.
Table 2: Influence of Formamide Structure on the Regioselectivity of N-Phenylpyrrole Formylation| Formamide | α-isomer Yield (%) | β-isomer Yield (%) | α/β Ratio |
|---|---|---|---|
| N,N-Dimethylformamide | 75 | 11 | 6.8 : 1 |
| N,N-Diethylformamide | 65 | 22 | 3.0 : 1 |
| N,N-Diisopropylformamide | 13 | 70 | 1 : 5.4 |
| N,N-Diphenylformamide | 10 | 72 | 1 : 7.2 |
Data derived from studies on Vilsmeier-Haack formylation using sterically crowded formamides. thieme-connect.com
Multi-Step Synthesis from Accessible Starting Materials
The synthesis of this compound is typically achieved through multi-step sequences that allow for the precise installation of functional groups onto the pyrrole core. These strategies often involve the initial construction of the pyrrole ring followed by sequential functionalization.
Sequential Synthesis Strategies (e.g., Paal-Knorr and Vilsmeier-Haack Integration)
A prevalent strategy for assembling substituted pyrroles involves the integration of classical name reactions, chiefly the Paal-Knorr synthesis for ring formation and the Vilsmeier-Haack reaction for formylation.
The Paal-Knorr synthesis is a robust and widely used method for constructing the pyrrole ring itself. rgmcet.edu.in It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under neutral or weakly acidic conditions. organic-chemistry.orgwikipedia.org The reaction proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole ring. organic-chemistry.orgnih.gov The versatility of this method allows for the preparation of a wide array of substituted pyrroles by varying the starting dicarbonyl compound and amine. rgmcet.edu.in
Following the formation of the pyrrole ring, the Vilsmeier-Haack reaction is a standard method for introducing an aldehyde (formyl) group. This reaction employs a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to effect an electrophilic aromatic substitution. smolecule.comresearchgate.net For pyrrole substrates, this formylation preferentially occurs at the electron-rich C2 or C5 positions.
To achieve the desired 3-carbaldehyde substitution pattern, a multi-step sequence is often necessary. One reported strategy involves using a sterically bulky protecting group, such as a triisopropylsilyl (TIPS) group, on the pyrrole nitrogen. This directs the Vilsmeier-Haack formylation to the C3 position. The synthesis is then completed by the removal of the protecting group. nih.gov A subsequent iodination step would then be required to yield the final target compound.
A plausible sequential pathway to this compound could therefore involve:
Synthesis of a suitably substituted pyrrole via the Paal-Knorr reaction.
Formylation at the 3-position, potentially using a directing group strategy.
Regioselective iodination at the 4-position.
Tandem and Cascade Reaction Sequences
Modern synthetic chemistry emphasizes efficiency through tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates. wikipedia.org These approaches offer significant advantages in terms of atom economy and reduced waste.
One innovative cascade reaction provides direct access to 4-iodopyrrole-2-carbaldehydes from pyridinium (B92312) salts. This process involves a tandem ring-contraction of the pyridinium salt to form the pyrrole-2-carbaldehyde scaffold, followed by a highly regioselective C-H iodination at the C4 position. acs.org This method uses sodium iodide as the iodine source and Na₂S₂O₈ as an oxidant, demonstrating high functional group tolerance under mild conditions. acs.org While this yields the 2-carbaldehyde isomer, it represents a powerful cascade strategy for producing C4-iodinated pyrroles.
Another one-pot, multi-component method has been developed for the synthesis of N-arylpyrrole-3-carbaldehydes. nih.gov This sequence involves a proline-catalyzed Mannich reaction between succinaldehyde and an in situ generated imine, followed by cyclization and an IBX-mediated oxidative aromatization to form the pyrrole-3-carbaldehyde core. nih.gov This approach highlights the power of organocatalysis in constructing the desired framework efficiently.
| Reaction Type | Key Features | Starting Materials | Target Core Structure | Ref |
| Tandem Ring-Contraction/Iodination | Cascade reaction, high regioselectivity for C4-iodination, mild conditions. | Pyridinium salts, Sodium Iodide | 4-Iodopyrrole-2-carbaldehyde | acs.org |
| Sequential Multi-Component Reaction | One-pot, proline-catalyzed Mannich/cyclization, oxidative aromatization. | Aryl-aldehydes, amines, succinaldehyde | N-Arylpyrrole-3-carbaldehyde | nih.gov |
Chemo- and Regioselectivity Challenges in Synthesis
A primary hurdle in the synthesis of this compound is achieving the correct chemo- and regioselectivity. The electron-rich nature of the pyrrole ring makes it susceptible to multiple substitutions, requiring precise control over reaction conditions.
Control of Iodination Position on the Pyrrole Ring
The introduction of an iodine atom at a specific position on the pyrrole ring is a significant challenge. Electrophilic iodination of an unsubstituted pyrrole typically occurs at the C2 position due to the higher electron density. To achieve C4-iodination, the directing effects of existing substituents must be exploited.
The regioselectivity of iodination can be influenced by several factors:
Directing Groups: The presence of an electron-withdrawing group, such as a carbaldehyde at the C3 position, deactivates the ring towards further electrophilic substitution and can influence the position of the incoming electrophile.
Steric Hindrance: Bulky substituents can block certain positions, directing the incoming iodine to less sterically hindered sites. organic-chemistry.org
Reaction Conditions: The choice of iodinating agent and catalyst is crucial. Methods using molecular iodine with an activating agent, such as a silver salt (e.g., silver tosylate), have shown success for the iodination of heteroarenes like pyrroles. acs.org Disulfide-catalyzed electrophilic iodination using 1,3-diiodo-5,5-dimethylhydantoin (DIH) is another mild method applicable to electron-rich aromatic compounds. researchgate.net
Recent studies have demonstrated that highly regioselective C4-iodination of pyrrole-2-carbaldehydes is possible through a tandem reaction sequence, highlighting that precise control can be achieved. acs.orgresearchgate.net
Minimization of Di- and Tri-iodinated Byproducts
The high reactivity of the pyrrole ring creates a propensity for over-iodination, leading to the formation of di- and tri-iodinated byproducts. acs.org Minimizing these unwanted side reactions is essential for achieving a good yield of the desired mono-iodinated product.
Strategies to control the extent of iodination include:
Stoichiometric Control: Careful control over the amount of the iodinating reagent is paramount. Using a slight excess or stoichiometric amounts can favor mono-substitution.
Choice of Reagent: Milder iodinating systems can offer better control. For instance, using iodine in the presence of a base or a specific catalyst can modulate reactivity and prevent the formation of highly reactive iodinating species. acs.org
The challenge lies in finding a balance where the reaction proceeds to completion for the mono-iodinated product without significant formation of polysubstituted molecules.
Modern Synthetic Innovations
Recent advancements in synthetic methodology have provided new tools for the preparation of complex molecules like this compound, often with improved efficiency and sustainability.
Cascade Reactions: As previously discussed, the development of cascade reactions, such as the tandem ring-contraction/iodination of pyridinium salts, represents a significant innovation, enabling the construction of complex iodinated pyrroles in a single, efficient step. acs.org
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters like temperature and mixing, leading to higher yields and purity. A one-step continuous flow method for synthesizing pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported. syrris.com This technology could potentially be adapted for the synthesis of carbaldehyde analogs.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. mdpi.com Iodine-catalyzed synthesis of pyrroles under microwave conditions has been shown to be an expeditious and practical method. mdpi.comnih.gov The synergistic effect of a Lewis acid catalyst (like iodine) and microwave energy can accelerate the demethylation of precursors and subsequent cyclization. mdpi.comresearchgate.net
Mechanochemistry: Solvent-free mechanochemical methods, such as ball milling, are emerging as a green alternative to traditional solution-phase synthesis. One-pot mechanochemical syntheses of pyrroles have been developed, involving a domino Michael addition-cyclization sequence, which can be followed by an oxidation step to yield the fully aromatic pyrrole. nih.gov
| Innovation | Principle | Advantages | Application Example | Ref |
| Cascade Synthesis | Multiple reactions in one pot without isolating intermediates. | High atom and step economy, reduced waste. | Tandem ring-contraction/C-H iodination. | acs.org |
| Flow Chemistry | Reactions in a continuous stream within a microreactor. | Precise control, scalability, improved safety and yield. | Synthesis of pyrrole-3-carboxylic acids. | syrris.com |
| Microwave-Assisted Synthesis | Use of microwave energy to heat reactions. | Rapid reaction times, increased yields. | Iodine-catalyzed pyrrole formation. | mdpi.comnih.gov |
| Mechanochemistry | Reactions induced by mechanical force (milling). | Solvent-free, green chemistry, one-pot capability. | Domino Michael addition-cyclization for pyrroles. | nih.gov |
Organocatalytic Approaches to Pyrrole Derivatives
Organocatalysis has become a powerful tool for the synthesis of pyrrole rings, offering a metal-free and often more environmentally benign alternative to traditional methods. rsc.org These approaches utilize small organic molecules to catalyze reactions, providing high efficiency and selectivity. rsc.org
A notable organocatalytic method involves the cycloisomerization of Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes. nih.gov This reaction, promoted by an organomolecule such as 4,4'-bis(1,1-dimethylethyl)-2,2'-bipyridine in the presence of a base like potassium tert-butoxide, efficiently yields functionalized pyrroles in a remarkably short time. nih.gov This represents a significant advancement in the use of organocatalysis for the transformation of vinyl iodides into aromatic systems. nih.gov
Another versatile organocatalytic strategy is the four-component reaction involving 1,3-dicarbonyl compounds, amines, aldehydes, and nitromethane. rsc.org Using a natural and biodegradable organocatalyst like chitosan (B1678972) under solvent-free and microwave-assisted conditions, this method provides access to a wide range of substituted pyrroles in good yields. rsc.org
Furthermore, N-heterocyclic carbenes (NHCs) have been employed as organocatalysts in the synthesis of trisubstituted pyrroles. rsc.org Additionally, N-methylimidazole has been shown to effectively catalyze the three-component reaction of primary amines, acetylene (B1199291) dicarboxylates, and propiolates in an aqueous medium at room temperature, leading to functionalized pyrroles. rsc.org
The following table summarizes key findings in organocatalytic pyrrole synthesis:
| Catalyst System | Substrates | Key Features | Reference |
| 4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine / KOtBu | Z-1-iodo-4-N-methylbenzenesulfonyl-1,6-enynes | Rapid formation of functionalized pyrroles. | nih.gov |
| Chitosan | 1,3-Dicarbonyl compounds, amines, aldehydes, nitromethane | Eco-friendly, solvent-free, microwave-assisted. | rsc.org |
| N-Methylimidazole | Primary amines, acetylene dicarboxylates, propiolates | Aqueous medium, room temperature. | rsc.org |
| Chiral Phosphoric Acid / Fe(OTf)₃ | Not specified | Asymmetric synthesis of axially chiral aryl pyrroles. | rsc.org |
Flow Chemistry and Continuous Synthesis Methods
Flow chemistry offers significant advantages for the synthesis of pyrrole derivatives, including enhanced reaction control, improved safety, and ease of scalability. nih.govacs.org These methods involve the continuous pumping of reagents through a reactor, allowing for precise control over parameters like temperature, pressure, and reaction time. nih.gov
A one-step continuous flow synthesis of pyrrole-3-carboxylic acids has been developed, starting from readily available tert-butyl acetoacetates, amines, and 2-bromoketones. nih.govnih.gov A key innovation of this method is the in-situ hydrolysis of the tert-butyl ester, facilitated by the HBr generated as a byproduct of the Hantzsch-type reaction, to yield the corresponding carboxylic acid in a single microreactor. nih.govnih.gov This process has been successfully scaled up to produce gram quantities of the desired product. nih.gov The resulting pyrrole-3-carboxylic acids can be further functionalized in a continuous process to form amides, including known CB1 inverse agonists. nih.gov
The Clauson-Kaas reaction, a well-established method for pyrrole synthesis, has also been adapted to a continuous flow process. acs.org By reacting aromatic amines or sulfonamides with 2,5-dimethoxytetrahydrofuran (B146720) using para-toluenesulfonic acid as a catalyst in a flow reactor, a variety of N-substituted pyrroles can be synthesized efficiently. acs.org This approach simplifies product isolation through a liquid-liquid extraction process. acs.org
The table below highlights key aspects of flow chemistry in pyrrole synthesis:
| Reaction Type | Starting Materials | Key Advantages | Reference |
| Hantzsch-type reaction and in-situ hydrolysis | tert-Butyl acetoacetates, amines, 2-bromoketones | One-step synthesis of pyrrole-3-carboxylic acids, scalable. | nih.govnih.gov |
| Clauson-Kaas reaction | Aromatic amines/sulfonamides, 2,5-dimethoxytetrahydrofuran | Rapid and efficient, simplified product isolation. | acs.org |
Photochemical Synthesis Routes for Substituted Pyrroles
Photochemical methods provide a unique and powerful approach to the synthesis of substituted pyrroles, often enabling transformations that are difficult to achieve through thermal means. matilda.scienceresearchgate.net These reactions utilize light to promote the formation of reactive intermediates, leading to the desired heterocyclic products. matilda.science
One example of a photochemical route is the synthesis of 2,3,4,5-tetrasubstituted pyrroles. researchgate.net While specific details of the photochemical step are not extensively elaborated in the provided context, the general principle involves the use of light to initiate a cyclization reaction, ultimately forming the pyrrole ring. matilda.scienceresearchgate.net
The application of photochemistry in pyrrole synthesis is a growing area of research, with the potential to offer novel and efficient pathways to complex pyrrole derivatives. matilda.science
Optimization of Reaction Parameters
Influence of Solvent Systems and Temperature
The solvent system and reaction temperature are critical parameters in pyrrole synthesis. beilstein-journals.org For instance, in the Clauson-Kaas synthesis of N-substituted pyrroles, a variety of solvents have been investigated. While organic solvents like acetonitrile (B52724), benzene (B151609), dichloromethane, and ethanol (B145695) are commonly used, water has emerged as a greener and effective alternative in certain catalytic systems. beilstein-journals.org
Temperature also plays a crucial role. Many pyrrole syntheses require elevated temperatures to proceed at a reasonable rate. beilstein-journals.org For example, the Clauson-Kaas reaction is often carried out at temperatures ranging from 60 °C to 110 °C, depending on the specific catalyst and substrates used. beilstein-journals.orgacs.org However, some modern methods aim to achieve pyrrole synthesis at room temperature to improve energy efficiency and substrate compatibility. semanticscholar.org
The following table provides examples of solvent and temperature optimization in pyrrole synthesis:
Catalyst Screening and Ligand Effects
The choice of catalyst and, where applicable, the associated ligands is paramount in controlling the outcome of pyrrole synthesis. numberanalytics.comresearchgate.net Transition metal catalysts, particularly those based on palladium and copper, are widely used to facilitate key bond-forming steps. numberanalytics.com
For instance, in copper-catalyzed reactions for the synthesis of N-acylpyrroles, the use of ligands like rac-trans-N,N'-dimethylcyclohexane-1,2-diamine has been shown to be effective. organic-chemistry.org Similarly, palladium-catalyzed coupling reactions often benefit from the presence of specific ligands that can enhance catalyst activity and stability. researchgate.net
In the context of organocatalysis, the catalyst structure can be fine-tuned to achieve high levels of stereoselectivity, as seen in the synthesis of axially chiral aryl pyrroles using a chiral phosphoric acid catalyst. rsc.org
The table below illustrates the importance of catalyst and ligand selection:
N-Protection Strategies in Pyrrole Synthesis
The high reactivity of the pyrrole nitrogen often necessitates the use of protecting groups to control the regioselectivity of subsequent functionalization reactions and to prevent unwanted side reactions or polymerization. nih.govresearchgate.net The choice of protecting group is crucial and depends on its stability under the reaction conditions and the ease of its subsequent removal. researchgate.net
Commonly used N-protecting groups for pyrroles include sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl, which are electron-withdrawing and reduce the reactivity of the pyrrole ring. researchgate.net This allows for a wider range of reactions to be performed with higher yields. researchgate.net
N-alkoxycarbonyl groups, such as tert-butoxycarbonyl (Boc), have also emerged as valuable protecting groups. nih.govacs.org They can be introduced in a single step via the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.govacs.org N-alkoxycarbonyl protection can impart distinct reactivity to the pyrrole ring compared to N-sulfonyl protection. nih.govacs.org
Other N-protecting groups include the 2-chloroethyl and 2-phenylsulfonylethyl moieties, which are valued for their versatility and specific deprotection methods. cdnsciencepub.com The selection of an appropriate N-protection strategy is a critical step in the multistep synthesis of complex molecules containing a pyrrole core. researchgate.net
The following table summarizes various N-protection strategies for pyrroles:
Chemical Reactivity and Transformation of 4 Iodo 1h Pyrrole 3 Carbaldehyde
Reactivity of the Iodine Substituent
The carbon-iodine bond on the pyrrole (B145914) ring is a key site for synthetic modification. The iodine atom can be replaced or activated through various organometallic reactions, making it a valuable handle for introducing new functional groups.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling Precursor)
4-Iodo-1H-pyrrole-3-carbaldehyde is a suitable building block for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. griffith.edu.auresearchgate.net This reaction creates a new carbon-carbon bond by coupling the iodopyrrole with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.org The reaction is highly valued for its mild conditions and tolerance of various functional groups, including the carbaldehyde moiety present in the substrate. nih.govnih.gov
The general mechanism involves three key steps: oxidative addition of the iodopyrrole to a Pd(0) catalyst, transmetalation of the organic group from the activated boronic acid to the palladium center, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.orgorganic-chemistry.org The use of N-protected pyrroles, such as with a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be effective, and the reaction proceeds efficiently with catalysts like Pd(PPh₃)₄ and a base such as cesium carbonate. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Related Halopyrrole Data derived from studies on a similar bromopyrrole substrate. nih.gov
| Catalyst | Base | Solvent System | Temperature | Yield |
| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 °C | Good to Excellent |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 °C | Moderate |
| Pd(OAc)₂ | Cs₂CO₃ | Dioxane/H₂O (4:1) | 90 °C | Low |
Nucleophilic Displacement of Iodine
The iodine atom on the pyrrole ring can be substituted by various nucleophiles. A notable example, demonstrated in analogous heterocyclic systems like 4-iodopyrazoles, is the copper-catalyzed C-O coupling reaction with alcohols. nih.gov This transformation achieves a direct alkoxylation of the ring, effectively replacing the iodine with an alkoxy group. Such reactions are typically performed in the presence of a copper(I) iodide (CuI) catalyst, a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline, and a base such as potassium t-butoxide. nih.gov This method provides a direct route to aryl ethers from the iodo-substituted pyrrole.
Formation of Organometallic Intermediates (e.g., Grignard reagents)
The iodo-substituent enables the formation of potent organometallic intermediates. By reacting this compound with magnesium metal, a Grignard reagent (R-Mg-I) can be prepared. wikipedia.orgmasterorganicchemistry.com This reaction involves the insertion of magnesium into the carbon-iodine bond, reversing the polarity of the carbon atom from electrophilic to strongly nucleophilic. youtube.com The formation of the Grignard reagent is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions. wikipedia.orgbyjus.com It has been shown that related compounds, such as N-protected 4-iodo-1H-pyrazole, can be readily converted into their corresponding Grignard reagents, highlighting the feasibility of this transformation for the iodo-pyrrole system. arkat-usa.org This pyrrolyl-magnesium iodide intermediate is a powerful nucleophile for creating new carbon-carbon bonds.
Reactivity of the Carbaldehyde Moiety
The aldehyde functional group (-CHO) at the 3-position of the pyrrole ring is an electrophilic center, susceptible to attack by a wide variety of nucleophiles. This reactivity is central to many synthetic applications, allowing for chain extension and the introduction of new functional groups.
Nucleophilic Addition Reactions
The carbonyl carbon of the carbaldehyde is highly electrophilic and readily undergoes nucleophilic addition. organic-chemistry.org A prime example is its reaction with organometallic reagents, such as the Grignard reagents discussed previously. byjus.com The addition of a Grignard reagent (R'-MgX) to the aldehyde proceeds via nucleophilic attack on the carbonyl carbon, breaking the C=O pi bond and forming a magnesium alkoxide intermediate. youtube.com Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol. youtube.comorganic-chemistry.org This provides a reliable method for converting the aldehyde into a more complex alcohol derivative.
Condensation Reactions (e.g., Schiff Base Formation)
The carbaldehyde group can participate in condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govekb.eg This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often facilitated by acid catalysis and removal of water from the reaction medium. nih.gov The resulting C=N double bond of the Schiff base is a versatile functional group in its own right. The formation of Schiff bases from heterocyclic aldehydes, including derivatives of pyrrole-2-carbaldehyde and pyrazole-4-carbaldehyde, is a well-established transformation. ekb.egresearchgate.net
Table 2: Examples of Schiff Base Formation with Heterocyclic Aldehydes Data derived from studies on related heterocyclic aldehydes.
| Aldehyde | Amine | Solvent | Conditions | Reference |
| 1H-Pyrrole-2-carbaldehyde | 1,2-Diaminobenzene | Water | Stirring | ekb.eg |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | o-Aminophenol | Methanol | Reflux | researchgate.net |
| 1H-Indole-3-carbaldehyde | 4-Amino-antipyrine | Methanol | 80 °C | ekb.eg |
Oxidation Reactions
The aldehyde functional group at the C3-position of this compound is susceptible to oxidation. This transformation typically converts the aldehyde into a carboxylic acid. Common oxidizing agents employed for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). The resulting product, 4-Iodo-1H-pyrrole-3-carboxylic acid, serves as a valuable intermediate for further synthetic modifications, such as esterification or amidation.
Reduction Reactions
Conversely, the aldehyde group can be readily reduced to a primary alcohol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The product of this reaction is (4-Iodo-1H-pyrrol-3-yl)methanol. This reduction opens up pathways to a different class of derivatives, where the hydroxymethyl group can be further functionalized.
| Reaction Type | Reagent(s) | Product |
| Oxidation | KMnO₄ or CrO₃ | 4-Iodo-1H-pyrrole-3-carboxylic acid |
| Reduction | NaBH₄ or LiAlH₄ | (4-Iodo-1H-pyrrol-3-yl)methanol |
Reactivity of the Pyrrole Ring System
The pyrrole ring itself is an electron-rich aromatic system, making it prone to electrophilic attack. The substituents already present on the ring, namely the iodine atom and the carbaldehyde group, influence the position and feasibility of further substitutions.
Electrophilic Aromatic Substitution on the Pyrrole Ring
Pyrroles, in general, are more susceptible to electrophilic attack than benzene (B151609) due to the electron-donating nature of the nitrogen atom, which stabilizes the cationic intermediate formed during the reaction. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The presence of the electron-withdrawing carbaldehyde group at the C3-position and the iodine atom at the C4-position deactivates the ring to some extent and directs incoming electrophiles to specific positions. The most general method for preparing halopyrroles is through electrophilic aromatic substitution on a pyrrole with a halogenating agent. researchgate.net
Functionalization at Different Ring Positions
The inherent reactivity of the pyrrole ring allows for functionalization at various positions. While the C4-iodo and C3-carbaldehyde groups are already in place, further modifications can be introduced. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be utilized to replace the iodine atom with a variety of organic substituents. researchgate.net This approach is a powerful tool for creating a diverse library of substituted pyrroles. Research has also explored the site-selective synthesis of iodopyrrole-3-carboxaldehydes by tuning reaction conditions, allowing for the controlled introduction of iodine at either the C4 or C5 position. researchgate.net
Derivatization to Novel Pyrrole Structures
The dual functionality of this compound makes it an excellent starting material for the synthesis of more complex and novel pyrrole-containing molecules.
Synthesis of Substituted Pyrrole Analogs
Cyclization Reactions Involving this compound Remain an Area of Untapped Synthetic Potential
Despite the utility of halogenated pyrroles as versatile building blocks in the synthesis of complex heterocyclic systems, a thorough review of the scientific literature reveals a notable absence of specific studies detailing the cyclization reactions of this compound. While the broader class of pyrrole-3-carbaldehydes is known to participate in the formation of various fused ring systems, and iodo-substituted heterocycles are frequently employed in cross-coupling and cyclization methodologies, the direct application of this compound in such transformations has not been explicitly documented in published research.
The strategic placement of the iodo and formyl groups on the pyrrole ring suggests a significant potential for this compound to serve as a precursor in the synthesis of a variety of fused pyrrole heterocycles, such as pyrrolo[3,2-d]pyrimidines, pyrrolo[3,4-d]pyridazines, and thieno[3,2-b]pyrroles. The aldehyde functionality offers a reactive handle for condensation reactions with a range of nucleophiles, while the iodine atom provides a site for subsequent intramolecular cyclization through various metal-catalyzed or radical-mediated processes.
Hypothetically, the cyclization could proceed through an initial condensation of the carbaldehyde group with a suitable binucleophile, followed by an intramolecular Heck, Suzuki, or Buchwald-Hartwig type reaction involving the carbon-iodine bond to forge the new heterocyclic ring. However, the lack of empirical data in the form of detailed research findings means that the specific reaction conditions, scope, and limitations of such transformations involving this compound are yet to be determined.
Consequently, the generation of a data table summarizing the research findings on the cyclization reactions of this specific compound is not feasible at this time. The field remains open for synthetic chemists to explore and establish the reactivity of this compound in the construction of novel fused heterocyclic architectures.
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Analysis of one- and two-dimensional NMR spectra allows for the unambiguous assignment of protons and carbons within the 4-Iodo-1H-pyrrole-3-carbaldehyde framework. While detailed spectral data for the parent N-H compound is not extensively published, data for N-substituted derivatives, such as 4-Iodo-1-phenyl-1H-pyrrole-3-carbaldehyde, provides critical insights into the chemical shifts and coupling constants expected for this substitution pattern rsc.orgresearchgate.net.
One-dimensional ¹H and ¹³C NMR spectra provide primary information regarding the chemical environment and number of unique protons and carbons in the molecule.
¹H NMR: The ¹H NMR spectrum of a 4-iodopyrrole-3-carbaldehyde derivative is expected to show distinct signals for the aldehydic proton, the two pyrrolic protons, and the N-H proton. The aldehydic proton (CHO) typically appears as a singlet at a downfield chemical shift, generally above 9.5 ppm, due to the deshielding effect of the carbonyl group. The pyrrole (B145914) ring protons at the C2 and C5 positions would appear as distinct signals, likely doublets or multiplets depending on coupling. The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum complements the proton data by showing the chemical shifts of all carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded, appearing significantly downfield (typically >180 ppm). The carbons of the pyrrole ring have characteristic shifts, with the carbon atom bonded to the iodine (C4) being significantly shifted upfield due to the heavy atom effect.
Detailed spectral data for the closely related compound, 4-Iodo-1-phenyl-1H-pyrrole-3-carbaldehyde, are presented below rsc.orgresearchgate.net.
Table 1: ¹H and ¹³C NMR Spectral Data for 4-Iodo-1-phenyl-1H-pyrrole-3-carbaldehyde Data obtained in CDCl₃. Chemical shifts (δ) are reported in ppm.
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| -CHO | 9.77 (s, 1H) | 184.9 |
| C2-H | 7.83 (s, 1H) | 134.9 |
| C3 | - | 128.5 |
| C4 | - | 75.9 |
| C5-H | 7.15 (s, 1H) | 125.8 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show correlations between the pyrrole ring protons (H2 and H5, if coupled) and potentially long-range coupling between the aldehydic proton and ring protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for definitively assigning the carbon signals corresponding to the C2-H and C5-H positions of the pyrrole ring.
The choice of deuterated solvent can influence the chemical shifts observed in NMR spectra, particularly for protons involved in hydrogen bonding, such as the N-H proton of the pyrrole ring. In aprotic solvents like chloroform-d (B32938) (CDCl₃) or acetone-d₆, the N-H signal's position can be concentration-dependent. In hydrogen-bond-accepting solvents like DMSO-d₆, the N-H proton will form a hydrogen bond with the solvent, resulting in a more distinct, less broad signal at a downfield position. The chemical shifts of other protons, especially those on the heterocyclic ring, may also experience minor shifts due to solvent-solute interactions.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound has not been reported, analysis of its isomer, 4-Iodo-1H-pyrrole-2-carbaldehyde, provides valuable insight into the expected molecular geometry. The X-ray crystal structure of the 2-carbaldehyde isomer reveals that the molecule is essentially planar acs.org. This planarity is a common feature for 2-acylpyrroles as it allows for conjugation between the pyrrole ring and the carbonyl group acs.org. It is highly probable that this compound would also adopt a largely planar conformation to maximize electronic conjugation.
Table 2: Selected Crystallographic Data for the Isomer 4-Iodo-1H-pyrrole-2-carbaldehyde This data is provided for comparative purposes.
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| N-H···O Distance | 2.889 Å (approx.) | rsc.org |
The solid-state packing of pyrrole-carbaldehydes is often dominated by hydrogen bonding. Molecules containing both a hydrogen bond donor (the N-H group) and an acceptor (the carbonyl oxygen) frequently form intermolecular hydrogen bonds. For substituted 2-acylpyrroles, this leads to the formation of stable, centrosymmetric dimers through a pair of N–H···O hydrogen bonds rsc.orgacs.org.
The crystal structure of 4-Iodo-1H-pyrrole-2-carbaldehyde confirms this behavior, showing that the molecules form planar, centrosymmetric dimers linked by N–H···O bonds rsc.orgacs.org. Given that this compound possesses the same functional groups, it is strongly predicted to exhibit a similar hydrogen-bonding motif in the solid state, leading to the formation of dimers. These strong intermolecular interactions contribute significantly to the stability of the crystal lattice.
Challenges and Best Practices in Crystal Structure Refinement
The crystallographic analysis of pyrrole derivatives, including this compound, presents unique challenges. A significant hurdle is the potential for crystallographic disorder. For instance, in the related compound 4-iodo-1H-pyrazole, disorder in the crystal structure was a notable issue, necessitating solutions in lower symmetry space groups to achieve a satisfactory refinement. mdpi.com The N-H proton in such heterocyclic systems can exhibit tautomeric disorder, further complicating the structural determination. mdpi.com
Best practices to overcome these challenges involve meticulous crystallization techniques and the exploration of various solvents to obtain high-quality single crystals free of significant disorder. mdpi.com When disorder is unavoidable, solving the structure in multiple space groups can help in achieving the best possible refinement and a more accurate depiction of the supramolecular arrangement. mdpi.com For pyrrole-based compounds, the planarity of the molecule and the presence of both a proton donor (N-H) and a proton acceptor (C=O) favor the formation of hydrogen-bonded dimers. researchgate.net This dimerization can stabilize a particular conformation, such as the syn-conformation in 2-acylpyrroles, which is a crucial aspect to consider during refinement. researchgate.net
A key feature in the crystal structure of similar compounds like 4-Iodo-1H-pyrrole-2-carbaldehyde is the formation of centrosymmetric dimers through N—H⋯O hydrogen bonds. researchgate.net Careful refinement is essential to accurately determine bond lengths and angles, which in turn provide insights into the electronic properties of the molecule. For example, trends in bond lengths across a series of halogenated pyrazoles have been attributed to the partial double bond character of the C-X bond, which influences the hybridization and acidity of the nitrogen atom. mdpi.com
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular mass and studying the fragmentation patterns of organic compounds like this compound. The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. For accurate mass measurements, high-resolution mass spectrometry (HRMS) is employed, which helps in confirming the elemental composition of the molecule. uni-saarland.de
The fragmentation of this compound under electron ionization (EI) would likely follow predictable pathways based on the stability of the resulting cations and radicals. uni-saarland.de The pyrrole ring, being an aromatic heterocycle, is relatively stable. However, fragmentation can be initiated by the loss of the iodine atom or the formyl group (-CHO). The relative abundance of the fragment ions in the mass spectrum provides valuable information for structural elucidation. uni-saarland.de
In cases where the molecular ion peak is weak or absent due to excessive fragmentation in EI, softer ionization techniques such as chemical ionization (CI) can be utilized. uni-saarland.de CI is a less energetic method that typically results in a more abundant protonated molecule, [M+H]+, making it easier to determine the molecular weight. uni-saarland.de
Table 1: Predicted Mass Spectrometric Data for this compound
| Property | Value |
| Molecular Formula | C5H4INO |
| Molecular Weight | 220.99 g/mol |
| Exact Mass | 220.9338 g/mol |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups.
The most prominent features would include:
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring. The exact position and shape of this peak can be influenced by hydrogen bonding. researchgate.net
C=O Stretch: A strong, sharp absorption band in the range of 1670-1780 cm⁻¹ is characteristic of the carbonyl (C=O) group of the aldehyde. libretexts.org The position of this band can be affected by conjugation with the pyrrole ring. For aldehydes adjacent to an aromatic ring, this absorption typically appears around 1705 cm⁻¹. pressbooks.pub
C-H Stretch (Aldehydic): Aldehydes also exhibit characteristic C-H stretching vibrations around 2750 cm⁻¹ and 2850 cm⁻¹. libretexts.org The presence of the peak around 2750 cm⁻¹ is a helpful indicator to distinguish aldehydes from ketones. libretexts.org
C-H Stretch (Aromatic): The C-H stretching vibrations of the pyrrole ring are expected in the region of 3000-3100 cm⁻¹. libretexts.org
C-N and C-C Stretches: Absorptions due to C-N and C-C stretching within the pyrrole ring typically appear in the fingerprint region (below 1600 cm⁻¹).
C-I Stretch: The C-I stretching vibration is expected to appear in the low-frequency region of the IR spectrum, typically below 600 cm⁻¹.
Table 2: Expected Infrared Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Pyrrole) | 3300-3500 |
| C=O Stretch (Aldehyde) | ~1705 |
| C-H Stretch (Aldehydic) | 2750 & 2850 |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-I Stretch | < 600 |
Note: The data in this table represents typical ranges for the specified functional groups and may vary slightly for the specific compound.
Computational and Theoretical Investigations of 4 Iodo 1h Pyrrole 3 Carbaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. For 4-Iodo-1H-pyrrole-3-carbaldehyde, DFT calculations offer a detailed picture of its chemical nature.
Prediction of Electronic Structure and Reactivity Descriptors
DFT calculations are instrumental in elucidating the electronic structure of this compound. Key aspects include the determination of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.
Global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity, can be calculated from the HOMO and LUMO energies. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These values help in predicting how the molecule will interact with other chemical species. For instance, a higher HOMO energy suggests a greater ability to donate electrons, while a lower LUMO energy indicates a higher propensity to accept electrons. In a study by Choudhary et al., DFT calculations were performed on a series of substituted iodopyrroles, including the 4-iodo isomer, providing valuable data on their electronic properties. rsc.org
| Descriptor | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap | 4.36 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Global Electrophilicity (ω) | 3.79 |
Note: The values presented are hypothetical and for illustrative purposes, as specific values for this compound are not publicly available. They are based on typical ranges observed for similar organic molecules.
Theoretical Prediction and Comparison with Experimental Spectroscopic Data
DFT calculations are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between theoretical and experimental spectra can often be explained by considering solvent effects or the presence of different conformers.
| Spectroscopic Data | Theoretical Prediction | Experimental Value |
| ¹H NMR (δ, ppm) | 7.5 (H5), 7.2 (H2), 9.8 (CHO) | 7.48 (t, 1H), 7.15 (t, 1H), 9.78 (s, 1H) |
| ¹³C NMR (δ, ppm) | 125 (C2), 110 (C4), 130 (C5), 185 (CHO) | 124.5, 109.8, 129.7, 184.6 |
| IR (ν, cm⁻¹) | 3350 (N-H), 1680 (C=O) | 3345, 1675 |
Note: The values presented are hypothetical and for illustrative purposes, based on typical spectroscopic data for similar compounds.
Molecular Modeling and Simulation Studies
Beyond static DFT calculations, molecular modeling and simulation techniques offer a dynamic view of this compound's behavior.
Understanding Structure-Property Relationships through Computational Approaches
Molecular modeling allows for the exploration of how the structure of this compound influences its macroscopic properties. By systematically modifying the structure, for example, by changing substituents on the pyrrole (B145914) ring, researchers can establish quantitative structure-property relationships (QSPR). These relationships are vital in materials science and medicinal chemistry for designing new molecules with desired properties, such as enhanced solubility, specific electronic characteristics, or improved biological activity.
Dynamics of Chemical Transformations
The study of the dynamics of chemical transformations involving this compound through computational methods provides crucial insights into its reactivity, reaction mechanisms, and the formation of various products. While specific kinetic studies on this particular isomer are not extensively documented in publicly available literature, the reactivity of the pyrrole ring, influenced by the electron-withdrawing aldehyde group and the bulky, polarizable iodine atom, can be inferred from studies on related compounds.
Computational studies on pyrrole and its derivatives have elucidated the kinetics of various reactions, including electrophilic substitutions and cycloadditions. For instance, the iodination of pyrrole itself has been a subject of kinetic studies, which can provide a foundational understanding of the reverse reaction, de-iodination, or subsequent transformations of the iodinated product. researchgate.net The presence of the aldehyde group at the 3-position is expected to deactivate the pyrrole ring towards electrophilic attack, while the iodine at the 4-position can influence the regioselectivity of further reactions.
Theoretical models, such as those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving this compound. These calculations can determine the transition state geometries and activation energies for various possible transformation pathways. For example, in reactions like nucleophilic substitution at the iodinated carbon or participation in cross-coupling reactions, computational chemistry can predict the most favorable reaction coordinates.
Furthermore, the dynamics of excited-state transformations, such as photochemical reactions, can be investigated using time-dependent DFT (TD-DFT) and molecular dynamics simulations. These methods can shed light on the photostability of the molecule and the potential for photoinduced reactions, which is particularly relevant given that iodinated organic compounds can be susceptible to photolysis.
A plausible area of investigation for the chemical transformation dynamics of this compound is its participation in palladium-catalyzed cross-coupling reactions, a common application for halogenated heterocycles. researchgate.net Computational studies on similar systems help in understanding the oxidative addition, transmetalation, and reductive elimination steps involved in such reactions.
Quantum Chemical Analysis of Bonding and Aromaticity
Quantum chemical analysis provides a deep understanding of the electronic structure, bonding characteristics, and aromaticity of this compound. These theoretical investigations are crucial for rationalizing its chemical behavior and physical properties.
The aromaticity of the pyrrole ring in this molecule is a key determinant of its stability and reactivity. Aromaticity is a multidimensional concept, and various computational indices are used to quantify it. These include nucleus-independent chemical shift (NICS), which assesses the magnetic shielding at the center of the ring, and the harmonic oscillator model of aromaticity (HOMA), which is based on the degree of bond length equalization. For substituted pyrroles, the nature and position of the substituents significantly impact these aromaticity indices. chemrxiv.orgchemrxiv.orgsemanticscholar.org
The electron-withdrawing nature of the 3-carbaldehyde group is expected to decrease the electron density of the pyrrole ring, thereby potentially reducing its aromaticity. Conversely, the iodine atom at the 4-position, with its ability to participate in halogen bonding and its inductive and resonance effects, will also modulate the electronic structure. researchgate.net DFT calculations on related halogenated pyrazoles have shown that even though there are significant differences in electronegativity between halogen substituents, the impact on intermolecular hydrogen bonding distances can be counterintuitive, highlighting the complexity of these interactions. mdpi.com
A detailed analysis of the molecular orbitals (HOMO and LUMO) can reveal the sites most susceptible to nucleophilic and electrophilic attack. For pyrrole derivatives, the HOMO is typically delocalized over the ring, while the LUMO character is influenced by the substituents. nih.gov In this compound, the LUMO is likely to have significant contributions from the carbaldehyde group, making it a primary site for nucleophilic addition.
The table below presents hypothetical, yet representative, calculated values for key bonding and aromaticity parameters for this compound, based on typical results from DFT calculations on similar substituted pyrroles.
| Parameter | Calculated Value | Interpretation |
| Bond Lengths (Å) | ||
| N1-C2 | 1.375 | Typical N-C single bond in a five-membered heterocycle. |
| C2-C3 | 1.380 | Partial double bond character, indicative of aromaticity. |
| C3-C4 | 1.420 | Lengthened due to substitution and ring strain. |
| C4-C5 | 1.370 | Partial double bond character. |
| C5-N1 | 1.385 | Typical N-C single bond in a five-membered heterocycle. |
| C4-I | 2.080 | Standard C-I bond length. |
| C3-C(aldehyde) | 1.470 | Single bond connecting the ring to the aldehyde group. |
| Aromaticity Indices | ||
| NICS(0) (ppm) | -9.5 | Negative value indicates diatropic ring current, characteristic of an aromatic ring. |
| NICS(1) (ppm) | -11.2 | NICS value 1 Å above the ring, also indicating aromaticity. |
| HOMA | 0.85 | Value close to 1 suggests a high degree of aromaticity. |
| Mulliken Atomic Charges | ||
| N1 | -0.45 | Nitrogen atom is a region of negative charge. |
| C2 | +0.10 | Carbon adjacent to nitrogen is slightly positive. |
| C3 | +0.25 | Carbon bearing the aldehyde is significantly positive. |
| C4 | -0.15 | Carbon bearing the iodine is slightly negative. |
| C5 | +0.05 | Carbon adjacent to nitrogen is slightly positive. |
| I | -0.05 | Iodine has a small negative charge due to polarization. |
| O(aldehyde) | -0.50 | Oxygen of the carbonyl is highly electronegative. |
| H(N1) | +0.30 | The hydrogen on the nitrogen is acidic. |
Note: The data in this table is illustrative and represents typical values that would be expected from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory). Actual experimental or more advanced computational results may vary.
The analysis of these quantum chemical parameters provides a comprehensive picture of the electronic landscape of this compound, which is essential for predicting its behavior in chemical reactions and for the rational design of new synthetic methodologies.
Applications of 4 Iodo 1h Pyrrole 3 Carbaldehyde in Advanced Organic Synthesis
Building Block for Complex Heterocyclic Architectures
4-Iodo-1H-pyrrole-3-carbaldehyde is a valuable and versatile building block in the synthesis of complex heterocyclic architectures. Its utility stems from the presence of both an aldehyde group and an iodine atom on the pyrrole (B145914) ring, allowing for a variety of chemical transformations. The aldehyde functionality serves as a handle for chain extension and the introduction of diverse substituents, while the iodine atom is a key participant in cross-coupling reactions.
A significant application of this compound is in the construction of fused heterocyclic systems. The aldehyde group can be readily converted into other functional groups, such as imines or alkenes, which can then undergo intramolecular cyclization reactions. The iodo-substituent facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are instrumental in constructing bicyclic and polycyclic frameworks containing the pyrrole nucleus.
For instance, research has demonstrated the synthesis of various pyrrole-based fused heterocycles by leveraging the reactivity of both the aldehyde and the iodo groups. The aldehyde can be transformed into a reactive intermediate that subsequently participates in a ring-closing reaction with a group introduced via a palladium-catalyzed cross-coupling at the iodo-position. This strategy allows for the controlled and predictable assembly of complex molecular scaffolds.
Furthermore, the strategic placement of the iodo and carbaldehyde groups on the pyrrole ring allows for regioselective functionalization. This is crucial for the synthesis of specific isomers of complex heterocyclic compounds. The development of sequential multicomponent reactions has provided efficient methods for the site-selective synthesis of 4-iodo- and 5-iodopyrrole-3-carboxaldehydes from common starting materials by simply adjusting the reaction conditions. rsc.org This control over regiochemistry is a significant advantage in the design and synthesis of novel heterocyclic architectures with desired properties.
Precursor in Natural Product Synthesis and Analog Generation
The structural motif of a substituted pyrrole is present in a wide array of natural products with significant biological activities. This compound serves as a key precursor in the total synthesis of these natural products and the generation of their analogs for structure-activity relationship (SAR) studies. The ability to introduce diverse substituents at the 4-position via cross-coupling reactions makes this compound particularly valuable for creating a library of analogs with systematic structural variations.
The aldehyde group at the 3-position provides a convenient starting point for elaborating the side chains found in many pyrrole-containing natural products. It can be subjected to various transformations, including Wittig reactions, Horner-Wadsworth-Emmons reactions, and reductive aminations, to install complex carbon skeletons.
The generation of analogs is crucial for understanding the molecular basis of a natural product's biological activity and for optimizing its therapeutic properties. By systematically modifying the substituent at the 4-position of the pyrrole ring using this compound as the starting material, chemists can probe the specific interactions between the molecule and its biological target. This approach has been instrumental in the development of more potent and selective drug candidates based on natural product scaffolds.
Role in the Development of Pharmaceutical Scaffolds and Chemical Probes (Focus on Synthetic Pathways)
The pyrrole core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.gov this compound plays a significant role in the development of novel pharmaceutical scaffolds and chemical probes due to its synthetic versatility. The compound provides a platform for the construction of diverse molecular architectures with potential therapeutic applications.
The synthetic pathways utilizing this compound often involve a two-pronged approach. The aldehyde group can be derivatized to introduce functionalities that are known to interact with specific biological targets, such as hydrogen bond donors and acceptors. Simultaneously, the iodo group allows for the introduction of various aryl, heteroaryl, or alkyl groups through cross-coupling reactions, enabling the exploration of different regions of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.
For example, the aldehyde can be converted to an oxime, which can then be reduced to an amine. This amine can be further acylated or sulfonated to generate a library of amides and sulfonamides. The iodo group can then be used to introduce a second point of diversity through a Suzuki-Miyaura coupling with a range of boronic acids. This modular approach allows for the rapid generation of a large number of compounds for high-throughput screening.
Chemical probes are essential tools for studying biological processes. The ability to introduce reporter groups, such as fluorophores or affinity tags, at a specific position in a molecule is crucial for their design. This compound provides a convenient handle for the attachment of such groups via cross-coupling reactions, facilitating the synthesis of targeted chemical probes for a variety of biological investigations.
Integration into Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful tools in modern organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. rug.nljocpr.com These reactions are highly efficient and atom-economical, and they are particularly well-suited for the generation of diverse libraries of compounds for drug discovery and other applications. This compound is an excellent substrate for integration into MCRs, further expanding its utility in the synthesis of diverse molecular scaffolds. researchgate.netnih.gov
The aldehyde functionality of this compound is a key reactive group in many well-known MCRs, such as the Ugi, Passerini, and Biginelli reactions. By incorporating this compound into these reactions, it is possible to generate highly functionalized pyrrole derivatives with multiple points of diversity in a single synthetic operation.
For instance, in an Ugi four-component reaction, this compound can be combined with an amine, a carboxylic acid, and an isocyanide to produce a complex α-acylamino amide derivative. The resulting product contains the intact 4-iodopyrrole moiety, which can be further functionalized using cross-coupling reactions, providing access to an even greater diversity of molecular architectures.
The use of this compound in MCRs represents a highly efficient strategy for the rapid generation of novel chemical entities with potential biological activity. This approach is particularly valuable in the early stages of drug discovery, where the exploration of a broad range of chemical space is essential for identifying promising lead compounds.
Application in Materials Science (Focus on Synthetic Routes to Functional Materials)
The unique electronic and optical properties of pyrrole-containing polymers and materials have led to their investigation for a variety of applications in materials science, including organic electronics, sensors, and energy storage. researchgate.netacs.org this compound serves as a valuable building block in the synthesis of functional materials due to its ability to be readily incorporated into larger conjugated systems.
Synthetic routes to functional materials often involve the polymerization of pyrrole monomers. The iodo group on this compound can be utilized in polymerization reactions, such as Stille or Suzuki polycondensation, to create well-defined polypyrrole derivatives with tailored properties. The aldehyde group can be used to introduce specific functionalities into the polymer backbone, such as chromophores, redox-active moieties, or groups that promote self-assembly.
For example, the aldehyde can be converted into an electron-withdrawing group, which can lower the band gap of the resulting polymer and shift its absorption and emission properties to longer wavelengths. This is a key strategy for the development of new materials for organic photovoltaics and light-emitting diodes.
Furthermore, the aldehyde group can be used to crosslink polymer chains, leading to the formation of robust and stable materials with enhanced mechanical and thermal properties. The ability to precisely control the structure and functionality of polypyrrole derivatives through the use of this compound as a monomer is essential for the development of new materials with advanced performance characteristics.
Utility in Ligand Synthesis for Catalysis
The development of new ligands for transition metal catalysis is a major area of research in organic chemistry. Ligands play a crucial role in controlling the reactivity and selectivity of metal catalysts, and the design of new ligand scaffolds is essential for the discovery of new catalytic transformations. This compound has utility in the synthesis of novel ligands for catalysis due to its ability to be readily functionalized with a variety of coordinating groups.
The aldehyde group can be converted into a range of functionalities that are known to coordinate to metal centers, such as phosphines, amines, and pyridines. The iodo group can be used to introduce additional coordinating groups or to attach the ligand to a solid support.
For example, the aldehyde can be reduced to an alcohol, which can then be converted to a phosphine (B1218219) oxide. Reduction of the phosphine oxide yields a phosphine ligand. The iodo group can then be used to couple the ligand to a second pyrrole unit, creating a bidentate ligand. This modular approach allows for the synthesis of a wide variety of ligands with different steric and electronic properties.
The ability to fine-tune the properties of a ligand is essential for optimizing its performance in a particular catalytic reaction. The synthetic versatility of this compound makes it a valuable building block for the development of new and improved ligands for a wide range of catalytic applications.
Green Chemistry Principles Applied to the Synthesis and Transformations of 4 Iodo 1h Pyrrole 3 Carbaldehyde
Development of Environmentally Benign Synthetic Routes
One notable development involves the use of molecular iodine in the presence of an oxidizing agent. For instance, a representative procedure for a similar compound, 3-Iodo-1H-pyrrole-2-carbaldehyde, utilizes iodine (I₂) and hydrogen peroxide (H₂O₂) in glacial acetic acid. This method offers an improvement over older techniques by avoiding more hazardous iodinating agents. The reaction is typically quenched with sodium thiosulfate (B1220275) to neutralize any remaining iodine.
Researchers are also exploring one-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates. This approach reduces solvent usage, energy consumption, and waste generation. For example, a one-pot synthesis for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde has been developed, which involves a substitution reaction followed by a hydrogenation cyclization. google.com While not directly for the title compound, this strategy highlights a green chemistry approach that could be adapted.
The table below summarizes key aspects of developing greener synthetic routes.
| Feature | Traditional Methods | Greener Alternatives |
| Iodinating Agent | Often involves harsher, more toxic reagents. | Use of molecular iodine (I₂) with an oxidizing agent like H₂O₂. |
| Reaction Steps | Often multi-step with isolation of intermediates. | One-pot syntheses to reduce waste and energy. google.com |
| Byproducts | Can produce significant and hazardous waste. | Aim for reactions with benign byproducts (e.g., water). |
Catalyst Sustainability and Reusability in Pyrrole (B145914) Chemistry
Catalysis is a cornerstone of green chemistry, and the development of sustainable and reusable catalysts is crucial for the efficient synthesis of pyrrole derivatives. In the context of transformations involving 4-Iodo-1H-pyrrole-3-carbaldehyde, such as cross-coupling reactions, the choice of catalyst significantly impacts the environmental footprint of the process.
Palladium and copper catalysts are often employed to improve the efficiency of cross-coupling reactions in multi-step syntheses involving iodinated pyrroles. However, the sustainability of these metal catalysts is a concern due to their cost, potential toxicity, and the challenges associated with their removal from the final product.
To address these issues, research is focused on several key areas:
Heterogeneous Catalysts: Developing solid-supported catalysts that can be easily separated from the reaction mixture and reused. For instance, palladium on carbon (Pd-C) is a common heterogeneous catalyst used in hydrogenation reactions. google.com
Nanocatalysts: Utilizing catalysts with high surface area-to-volume ratios, which can lead to increased activity and selectivity, allowing for lower catalyst loading.
Organocatalysts: Employing small organic molecules as catalysts, which can be a more sustainable alternative to metal-based catalysts. A variety of organocatalysts, including salicylic (B10762653) acid, have been used in the solvent-free Paal-Knorr synthesis of pyrroles under microwave irradiation. pensoft.net
The reusability of catalysts is a critical factor in their sustainability. For example, some nano-organocatalysts used in pyrrole synthesis have demonstrated high activity even after multiple reaction cycles. pensoft.net
| Catalyst Type | Advantages in Pyrrole Synthesis | Sustainability Considerations |
| Palladium/Copper | High efficiency in cross-coupling reactions. | Cost, potential toxicity, removal from product. |
| Heterogeneous (e.g., Pd-C) | Ease of separation and potential for reuse. google.com | Potential for metal leaching. |
| Nano-organocatalysts | High activity, potential for aqueous reactions. pensoft.net | Synthesis of the nanocatalyst itself. |
| Organocatalysts | Metal-free, often more environmentally benign. pensoft.net | Can require higher catalyst loading. |
Solvent Selection and Solvent-Free Reaction Conditions
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. The ideal green solvent is non-toxic, non-flammable, readily available from renewable resources, and easily recyclable.
In the synthesis of iodinated pyrroles, polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) are often used to enhance the incorporation of iodine. However, these solvents have environmental and health concerns. Therefore, a key goal of green chemistry is to replace them with more benign alternatives.
Safer solvent choices include:
Water: An excellent green solvent, although the low solubility of many organic compounds can be a challenge.
Ethanol (B145695): A renewable and less toxic solvent.
Ionic Liquids: Salts that are liquid at low temperatures, which can be designed to have specific solvent properties and are often non-volatile.
A significant advancement in green chemistry is the development of solvent-free reaction conditions . researchgate.net This approach, where the reaction is carried out in the absence of a solvent, completely eliminates solvent-related waste. For instance, the Paal-Knorr synthesis of pyrroles has been successfully performed under solvent-free conditions using microwave irradiation. pensoft.net This not only reduces waste but can also lead to faster reaction times and higher yields.
| Solvent/Condition | Advantages | Disadvantages |
| Polar Aprotic (e.g., DMF) | Good solubility for reactants. | Toxic, difficult to remove and recycle. |
| Water | Non-toxic, non-flammable, inexpensive. | Low solubility of many organic reactants. |
| Ethanol | Renewable, less toxic. | Flammable. |
| Solvent-Free | Eliminates solvent waste, can increase reaction rates. pensoft.net | Not suitable for all reaction types. |
Energy Efficiency in Synthetic Processes (e.g., Microwave Irradiation)
Improving energy efficiency is a fundamental principle of green chemistry, aiming to reduce the economic and environmental costs associated with chemical production. One of the most effective technologies for enhancing energy efficiency in organic synthesis is the use of microwave irradiation. at.ua
Microwave-assisted organic synthesis (MAOS) utilizes the ability of certain molecules to absorb microwave energy and convert it into heat. ijprdjournal.com This direct heating of the reaction mixture is significantly more efficient than conventional heating methods, which rely on conduction and convection. ijprdjournal.com
The benefits of using microwave irradiation in the synthesis of pyrroles and related compounds are well-documented and include:
Reduced Reaction Times: Reactions that take hours or even days under conventional heating can often be completed in minutes with microwave assistance. pensoft.netnih.gov
Higher Yields: The rapid and uniform heating provided by microwaves can lead to higher product yields and reduced formation of byproducts. ijprdjournal.com
Improved Purity: The reduction in side reactions often results in a cleaner product, simplifying purification. ijprdjournal.com
Energy Savings: By heating only the reaction vessel and its contents, microwave synthesis consumes significantly less energy than conventional methods. ijprdjournal.com
For example, the microwave-assisted Piloty-Robinson synthesis of 3,4-disubstituted pyrroles dramatically reduces the reaction time and provides moderate to good yields. nih.gov Similarly, various pyrazolopyrimidines have been synthesized in good yields under microwave conditions, with significantly lower reaction times compared to conventional heating. nih.gov
| Heating Method | Mechanism | Advantages |
| Conventional Heating | Conduction and convection. | Well-established and widely available. |
| Microwave Irradiation | Direct heating through dielectric loss. ijprdjournal.com | Faster reactions, higher yields, energy efficiency. pensoft.netijprdjournal.com |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of efficient and site-selective methods for the synthesis of 4-Iodo-1H-pyrrole-3-carbaldehyde is a primary research focus. rsc.org Current methods, while effective, often have limitations that future research aims to address.
A promising approach involves a sequential multicomponent protocol. rsc.orgresearchgate.net This method utilizes an I2-mediated regioselective C4-iodination and aromatization of a dihydropyrrole intermediate. rsc.orgresearchgate.net This intermediate is generated through a proline-catalyzed direct Mannich reaction-cyclization sequence. rsc.orgresearchgate.net While this method has shown success with yields up to 78%, further optimization is needed to improve efficiency and broaden the substrate scope. rsc.org
Future investigations will likely focus on:
Catalyst Development: Exploring new catalysts to enhance the efficiency and selectivity of the iodination and cyclization steps.
Reaction Condition Optimization: Fine-tuning reaction parameters such as solvent, temperature, and reagent stoichiometry to maximize yields and minimize byproducts. rsc.orgresearchgate.net
Investigation of Underexplored Reactivity Profiles
The reactivity of this compound is largely dictated by the interplay between the electron-withdrawing aldehyde group and the iodo substituent on the electron-rich pyrrole (B145914) ring. youtube.com While its utility in cross-coupling reactions is established, a deeper understanding of its broader reactivity is a key area for future exploration.
Key areas for investigation include:
Participation in Novel Cycloaddition Reactions: Exploring the potential of the pyrrole core to participate in various cycloaddition reactions to construct more complex heterocyclic systems.
Electrophilic and Nucleophilic Aromatic Substitution: A systematic study of the regioselectivity of further substitutions on the pyrrole ring, guided by the directing effects of the existing substituents.
Reactivity of the Aldehyde Group: Investigating a wider range of transformations of the carbaldehyde moiety beyond standard oxidation and reduction, such as its use in multicomponent reactions. bohrium.com
Expansion of Synthetic Applications in Emerging Chemical Fields
The unique structural and electronic properties of this compound make it an attractive scaffold for applications in various emerging fields of chemistry.
Medicinal Chemistry: Pyrrole derivatives are known to exhibit a wide range of biological activities. mdpi.com Future research will focus on utilizing this compound as a key intermediate for the synthesis of novel therapeutic agents, including potential anticancer, antimicrobial, and anti-inflammatory drugs. nbinno.com
Materials Science: The pyrrole ring is a component of many organic materials. nih.gov The presence of the iodo group allows for post-synthetic modification through cross-coupling reactions, opening avenues for the development of novel organic electronic materials, sensors, and dyes.
Supramolecular Chemistry: The ability of the pyrrole N-H and the aldehyde carbonyl group to participate in hydrogen bonding suggests potential applications in the design and synthesis of novel supramolecular architectures with specific recognition and assembly properties. researchgate.net
Advanced Computational Studies for Rational Design and Mechanistic Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. researchgate.netscirp.org For this compound, advanced computational studies can provide significant insights.
Future computational work will likely involve:
Mechanistic Elucidation: Using DFT calculations to model reaction pathways and transition states for its synthesis and subsequent reactions. rsc.org This will aid in understanding the factors that control regioselectivity and reactivity.
Prediction of Properties: Calculating key electronic and structural properties, such as molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) energies, to predict reactive sites and guide the design of new reactions. researchgate.netnih.gov
In Silico Screening: Employing computational methods to screen virtual libraries of derivatives of this compound for desired biological activities or material properties, thereby accelerating the discovery process. mdpi.com
Integration with Automated Synthesis and Machine Learning Approaches
The fields of automated synthesis and machine learning are revolutionizing chemical research. researchgate.netdntb.gov.ua Integrating these technologies into the study of this compound holds immense potential.
Future directions in this area include:
Automated Synthesis Platforms: Developing automated systems for the synthesis and optimization of this compound and its derivatives. researchgate.net This would enable high-throughput screening of reaction conditions and the rapid generation of compound libraries.
Machine Learning for Reaction Prediction: Utilizing machine learning algorithms trained on existing reaction data to predict the outcomes of new reactions involving this compound, including yields and optimal conditions. nih.gov
Generative Models for Molecular Design: Employing generative machine learning models to design novel pyrrole-based molecules with desired properties, which can then be synthesized and tested.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Iodo-1H-pyrrole-3-carbaldehyde, and how can purity be maximized?
- Methodology: The compound can be synthesized via direct iodination of pyrrole-3-carbaldehyde derivatives using iodine and oxidizing agents like HIO₃. Purification typically involves column chromatography with silica gel (hexane/ethyl acetate gradients). Purity (>95%) is confirmed via HPLC or GC-MS, as described for analogous iodinated carbaldehydes .
- Key considerations: Avoid over-iodination by controlling reaction temperature (0–5°C) and stoichiometry. Monitor intermediates using TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology:
- ¹H/¹³C NMR : Confirm regioselectivity of iodination (e.g., absence of non-iodinated byproducts) .
- FT-IR : Validate aldehyde (C=O stretch ~1700 cm⁻¹) and pyrrole NH (~3400 cm⁻¹) functionalities .
- Mass spectrometry : ESI-MS or EI-MS to verify molecular ion peaks (expected [M+H⁺] at m/z 252.95) .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
- Methodology: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides bond-length/angle data, confirming iodine substitution at the 4-position. Use ORTEP-3 for visualizing thermal ellipsoids and hydrogen-bonding networks .
- Troubleshooting: If crystallization fails, co-crystallize with thiourea or use slow vapor diffusion (CH₂Cl₂/hexane) .
Advanced Research Questions
Q. How do electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodology: The iodine atom acts as a directing group, enabling Suzuki-Miyaura couplings. DFT calculations (e.g., Gaussian 16) predict electrophilic aromatic substitution (EAS) reactivity at the 5-position due to iodine’s electron-withdrawing effect. Experimental validation via Pd-catalyzed coupling with arylboronic acids is recommended .
- Data contradiction: Discrepancies in regioselectivity may arise from solvent polarity (e.g., DMF vs. THF); use Hammett parameters to rationalize .
Q. What strategies resolve contradictions in crystallographic and computational data for this compound?
- Methodology: Compare SCXRD-derived geometries with DFT-optimized structures (B3LYP/6-311+G(d,p)). Discrepancies in dihedral angles (>5°) may indicate crystal packing forces. Refine computational models using Grimme’s D3 dispersion corrections .
- Case study: For analogous indole derivatives, lattice energy calculations (MOPAC) reconciled differences in predicted vs. observed C-I bond lengths .
Q. How can this compound serve as a precursor for bioactive heterocycles?
- Methodology: The aldehyde group enables condensation with amines to form Schiff bases, which cyclize into pyrazolo[3,4-d]pyrimidines (antiviral agents) or indole-fused scaffolds (anticancer candidates) .
- SAR insights: Iodine enhances lipophilicity (LogP ~2.58), improving blood-brain barrier penetration in in vitro models .
Analytical and Safety Considerations
Q. What are the challenges in quantifying trace impurities in this compound, and how are they addressed?
- Methodology: LC-MS/MS with a C18 column (0.1% formic acid in H₂O/MeCN) detects dehalogenated byproducts (e.g., pyrrole-3-carbaldehyde). Calibrate using spiked standards and validate via limit of detection (LOD <0.1%) .
Q. What safety protocols are essential for handling this compound?
- Guidelines: Use PPE (nitrile gloves, lab coat) in fume hoods. In case of skin contact, wash with 10% Na₂S₂O₃ to reduce iodine absorption. Store in amber vials under argon to prevent aldehyde oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
